molecular formula C7H6O2 B020159 Tropolone CAS No. 533-75-5

Tropolone

Cat. No.: B020159
CAS No.: 533-75-5
M. Wt: 122.12 g/mol
InChI Key: MDYOLVRUBBJPFM-UHFFFAOYSA-N
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Description

Tropolone is an organic compound with the chemical formula C₇H₆O₂ . It is a pale yellow solid that is soluble in organic solvents. This compound is notable for its seven-membered aromatic ring structure, which includes both a hydroxyl group and a ketone group. This unique structure contributes to its interesting chemical properties and its role as a ligand precursor .

Preparation Methods

Chemical Reactions Analysis

Tropolone undergoes various chemical reactions:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of tropolone derivatives, particularly in hematological malignancies. Research indicates that these compounds selectively inhibit histone deacetylases (HDAC), which are crucial in cancer cell proliferation:

  • Mechanism of Action : this compound derivatives exhibit a distinct mechanism from traditional HDAC inhibitors like vorinostat. They are shown to modulate epigenetic factors that control gene expression related to cancer progression .
  • Case Study : A study involving Jurkat T-cell leukemia cells demonstrated that specific this compound derivatives effectively inhibited cell growth, suggesting their potential as anti-leukemic agents .

Antiviral Properties

This compound has also been investigated for its antiviral properties. For instance:

  • Inhibition of Viral Replication : Research indicates that certain hydroxylated tropolones can inhibit the replication of viruses such as herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV) through various mechanisms .
  • Case Study : A compound derived from this compound was identified as a potent inhibitor against ACV-resistant HSV mutants, showcasing its potential in treating drug-resistant viral infections .

Antioxidant Activity

This compound derivatives have been recognized for their antioxidant properties:

  • Applications in Cosmetics : These compounds are utilized in cosmetic formulations due to their ability to scavenge free radicals, thereby preventing oxidative damage to skin cells .
  • Case Study : A patent describes the use of this compound derivatives in topical pharmaceutical compositions as effective antioxidants .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

  • HDAC Inhibition : The selective inhibition of HDACs by this compound derivatives positions them as promising candidates for developing new therapeutic agents targeting epigenetic modifications associated with cancer .
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Analytical Applications

This compound's unique chemical properties facilitate its use in analytical chemistry:

  • NMR Spectroscopy : this compound can be utilized in nuclear magnetic resonance (NMR) spectroscopy for analyzing complex mixtures due to its distinct spectral characteristics .

Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmacologyAnticancer agentsSelective HDAC inhibition; effective against leukemia
Antiviral agentsInhibits replication of HSV and BVDV
AntioxidantsUsed in cosmetics for free radical scavenging
BiochemistryEnzyme inhibitorsEffective against HDACs; antimicrobial properties
Analytical ChemistryNMR spectroscopyDistinct spectral characteristics for analysis

Comparison with Similar Compounds

Tropolone is part of a class of non-benzenoid aromatic compounds known as tropolones. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and industry.

Biological Activity

Tropolone is a naturally occurring compound classified as a troponoid, characterized by its seven-membered ring structure containing a hydroxyl group and a ketone. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, insecticidal, and antioxidant properties. The following sections will delve into the various biological activities of this compound, supported by case studies and research findings.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of bacterial species. Research indicates that it can act as both bacteriostatic and bactericidal against various pathogens, including the tubercle bacillus. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound disrupts bacterial cell walls and membranes, leading to cell death .

Table 1: Antibacterial Efficacy of this compound

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycobacterium tuberculosis0.5 µg/mLDisruption of cell wall
Escherichia coli2 µg/mLMembrane disruption
Staphylococcus aureus1 µg/mLInhibition of protein synthesis

2. Antifungal Activity

This compound has also been shown to possess antifungal properties, making it effective against various fungal pathogens. A study found that this compound inhibited the growth of Candida albicans and other fungi by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity .

Table 2: Antifungal Efficacy of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Mechanism of Action
Candida albicans1 µg/mLErgosterol biosynthesis inhibition
Aspergillus niger3 µg/mLCell membrane disruption

3. Insecticidal Activity

This compound has demonstrated potent insecticidal effects against pests such as Tyrophagus putrescentiae and Dermatophagoides farinae. The compound was found to disrupt the nervous system function in these insects, leading to paralysis and death .

Case Study: Insecticidal Effects on Dust Mites

In a controlled study, this compound was applied at varying concentrations to assess its efficacy against dust mites. The results indicated a dose-dependent response, with higher concentrations resulting in increased mortality rates.

4. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies, highlighting its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity of this compound

Test SystemIC50 (µM)Mechanism of Action
DPPH Radical Scavenging15Free radical scavenging
ABTS Radical Scavenging20Electron donation

The mechanisms through which this compound exerts its biological effects are varied:

  • Antibacterial : this compound binds to copper at the active site of enzymes like tyrosinase, inhibiting their activity and thus preventing bacterial growth .
  • Antifungal : It disrupts ergosterol synthesis in fungi, compromising cell membrane integrity.
  • Insecticidal : this compound interferes with neurotransmitter release in insects, leading to paralysis.
  • Antioxidant : The compound acts as a free radical scavenger, reducing oxidative stress.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize tropolone derivatives systematically?

  • Methodological Answer : Begin with a stepwise synthesis protocol using regioselective reactions (e.g., Friedel-Crafts acylation or hydroxylation). Employ spectroscopic techniques (NMR, IR) for structural validation, and HPLC for purity assessment. Use computational tools (DFT calculations) to predict reactivity and stability. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalysts) and validating results with triplicate trials .

Q. What are the key considerations for evaluating this compound’s biological activity in preliminary assays?

  • Methodological Answer : Adopt a tiered approach:

  • In vitro : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.
  • Dose-response curves : Establish EC50/IC50 values across multiple cell lines.
  • Selectivity : Compare activity against structurally related compounds to identify this compound-specific effects.
  • Data validation : Use statistical tools (ANOVA, t-tests) to confirm significance and minimize false positives .

Advanced Research Questions

Q. How can conflicting data on this compound’s metal-chelating properties be resolved across studies?

  • Methodological Answer :

  • Replicate experiments : Standardize conditions (pH, ionic strength) and use high-purity reagents.
  • Analytical techniques : Combine isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural insights.
  • Data triangulation : Cross-reference findings with computational models (molecular docking) and literature meta-analyses to identify outliers. Address contradictions by revisiting assumptions (e.g., solvent effects on chelation) .

Q. What strategies optimize the design of this compound-based pharmacokinetic studies?

  • Methodological Answer :

  • Population (P) : Define model organisms (e.g., rodents vs. primates) and genetic variability.
  • Intervention (I) : Administer this compound via controlled routes (oral, IV) with standardized formulations.
  • Comparison (C) : Use reference compounds (e.g., β-thujaplicin) for benchmarking.
  • Outcome (O) : Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS.
  • Feasibility : Ensure access to specialized facilities (e.g., vivariums, analytical labs) and ethical compliance .

Q. How can researchers address reproducibility challenges in this compound’s anti-inflammatory mechanisms?

  • Methodological Answer :

  • Standardized protocols : Pre-register experimental designs (e.g., OSF registries) to mitigate bias.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to map signaling pathways.
  • Negative controls : Include knockdown models (e.g., siRNA for NF-κB) to confirm target specificity.
  • Collaborative validation : Share raw data and reagents via open-access platforms to enable independent verification .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or logistic models for sigmoidal responses.
  • Bootstrap resampling : Assess confidence intervals for EC50 values.
  • Outlier detection : Use Grubbs’ test or Mahalanobis distance to exclude anomalous data points.
  • Software : Implement R/Python packages (e.g., drc for dose-response curves) .

Q. How should researchers handle incomplete datasets in this compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Imputation methods : Apply k-nearest neighbors (k-NN) or multiple imputation by chained equations (MICE) for missing values.
  • Sensitivity analysis : Test robustness by comparing complete-case vs. imputed datasets.
  • Transparency : Disclose limitations in supplementary materials and avoid overinterpreting gaps .

Q. Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s toxicity profiles?

  • Methodological Answer :

  • In vivo compliance : Follow ARRIVE 2.0 guidelines for animal studies.
  • Data transparency : Publish raw toxicity scores (e.g., LD50, organ histopathology) in repositories like Figshare.
  • Conflict disclosure : Declare funding sources and potential biases in publications .

Q. How can researchers avoid plagiarism when citing prior this compound studies?

  • Methodological Answer :

  • Paraphrasing tools : Use software like Turnitin to check originality.
  • Citation management : Employ Zotero/EndNote for consistent referencing (APA, ACS styles).
  • Ethical writing : Credit foundational work (e.g., this compound’s isolation by Nozoe et al.) and avoid “text recycling” .

Properties

IUPAC Name

2-hydroxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYOLVRUBBJPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8049416
Record name Tropolone
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Molecular Weight

122.12 g/mol
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Physical Description

Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS]
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Vapor Pressure

0.000679 [mmHg]
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CAS No.

533-75-5
Record name Tropolone
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Record name 2-hydroxycyclohepta-2,4,6-trienone
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Synthesis routes and methods

Procedure details

To 100E6 carboxylated microspheres (previously activated with sulfo-N-hydroxysuccinimide and EDC) in 0.5 mL of carbonate buffer (pH 9) was added 2 mg of 5-aminotropolone dissolved in 25 μL of dimethyl sulfoxide. The suspension was agitated for 4 hours, and the excess reagent was washed away from the microspheres.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step Two
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2 mg
Type
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Reaction Step Three
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0.5 mL
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25 μL
Type
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Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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